N-[(2-fluorophenyl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-amine
Description
N-[(2-fluorophenyl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2-oxabicyclo[3.2.0]heptane] core fused with a cyclobutane ring and an amine group attached to a 2-fluorophenylmethyl moiety. The presence of the fluorine atom and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO/c17-13-5-2-1-4-11(13)10-18-14-12-6-9-19-15(12)16(14)7-3-8-16/h1-2,4-5,12,14-15,18H,3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLNCGPCYBKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C3C2OCC3)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the spirocyclic core: This can be achieved through a [2+2] cycloaddition reaction between a suitable diene and an alkene, forming the spiro[2-oxabicyclo[3.2.0]heptane] structure.
Introduction of the 2-fluorophenylmethyl group: This step often involves a nucleophilic substitution reaction where a 2-fluorobenzyl halide reacts with the spirocyclic intermediate.
Attachment of the amine group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions, advanced purification techniques like chromatography, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-amine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the spirocyclic structure may influence the overall conformation and stability of the molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-amine
- N-[(2-bromophenyl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-amine
Uniqueness
N-[(2-fluorophenyl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct stereochemical properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
